

Application Notes and Protocols for In Vivo Formulation of Nemiralisib Succinate

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Compound of Interest

Compound Name: *Nemiralisib Succinate*

Cat. No.: *B15580044*

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Introduction

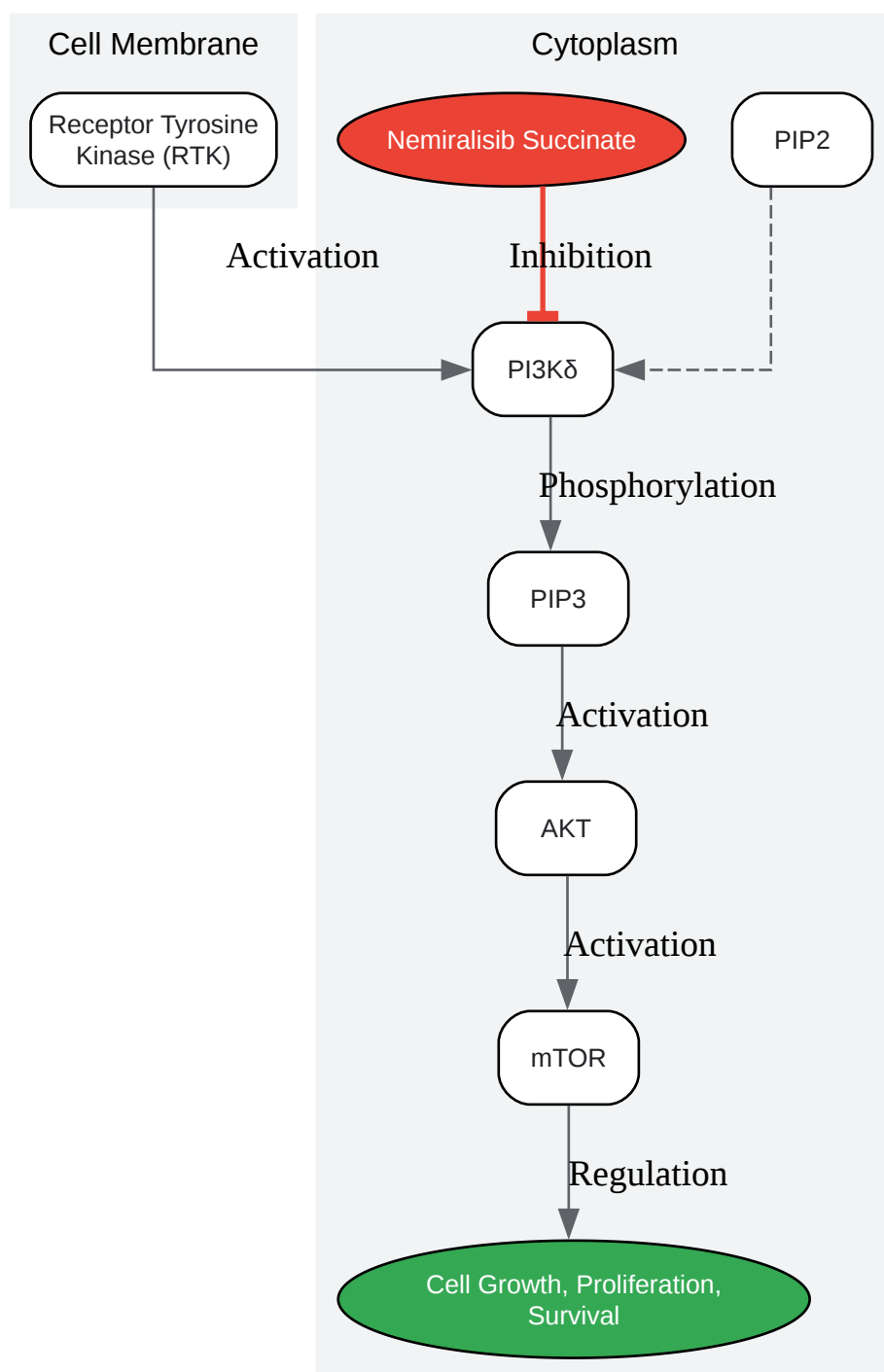
Nemiralisib succinate, also known as GSK2269557, is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various diseases, particularly certain cancers and inflammatory conditions. PI3K δ is predominantly expressed in hematopoietic cells, making it a key target for immunological and hematological disorders. Nemiralisib has been investigated in clinical trials as an anti-inflammatory agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency.^{[1][2][3]}

These application notes provide a comprehensive guide for the formulation of **Nemiralisib Succinate** for use in preclinical in vivo animal studies, focusing on a reproducible method for achieving a suitable solution for oral administration.

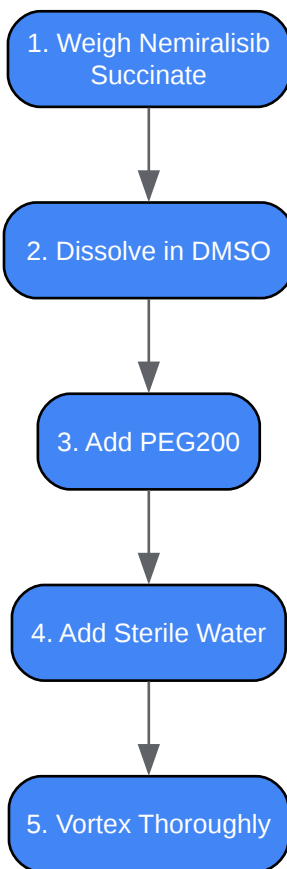
Mechanism of Action: PI3K δ Inhibition

Nemiralisib Succinate selectively targets and inhibits PI3K δ , a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is activated by various upstream signals, such as growth factors and cytokines. Upon activation, PI3K phosphorylates

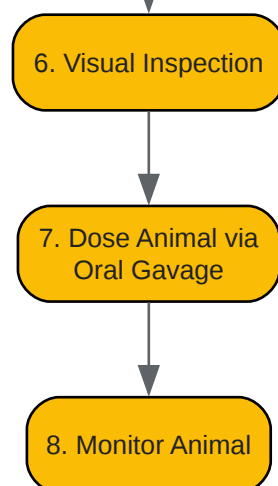
phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a range of substrates, including the mammalian target of rapamycin (mTOR), to control diverse cellular functions. By inhibiting PI3K δ , Nemiralisib blocks the production of PIP₃, thereby downregulating the entire PI3K/AKT/mTOR cascade. This leads to the modulation of immune cell functions, including B-cell and T-cell activation and proliferation.



Formulation Preparation



In Vivo Administration

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References

- 1. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase IIb, Randomized (Stratified), Double-Blind (Sponsor Open), Parallel-Group, Placebo-Controlled, Dose-Finding Study of Nemiralisib (GSK2269557) Added to Standard of Care (SoC) Versus SoC Alone in Participants Diagnosed with an Acute Moderate or Severe Exacerbation of Chronic Obstructive Pulmonary Disease (COPD) (Protocol # GSK 200879) [stamfordhealth.org]
- 3. hra.nhs.uk [hra.nhs.uk]
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